molecular formula C8H9BrN2O2 B13014624 5-Bromo-6-(ethylamino)nicotinic acid

5-Bromo-6-(ethylamino)nicotinic acid

Cat. No.: B13014624
M. Wt: 245.07 g/mol
InChI Key: PTCQMOPOQZIKGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(ethylamino)nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the ethylamino group. One common method is to start with 5-bromonicotinic acid, which can be synthesized by brominating nicotinic acid using bromine in the presence of a suitable catalyst. The resulting 5-bromonicotinic acid is then reacted with ethylamine under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are typically carried out in batch reactors or continuous flow reactors, depending on the desired production scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(ethylamino)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(ethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and an ethylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-6-(ethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13)

InChI Key

PTCQMOPOQZIKGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

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